2-Bromo-4-(chloromethyl)-5-methylpyridine
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Overview
Description
2-Bromo-4-(chloromethyl)-5-methylpyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-methylpyridine typically involves the bromination and chloromethylation of 5-methylpyridine. One common method includes the bromination of 5-methylpyridine using bromine in the presence of a catalyst, followed by chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chloromethyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove halogen substituents.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
2-Bromo-4-(chloromethyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and resins
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-methylpyridine largely depends on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved are specific to the reactions it undergoes, such as forming coordination complexes with metals or acting as a precursor in the synthesis of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloromethylpyridine
- 2-Bromo-5-methylpyridine
- 4-Chloromethyl-5-methylpyridine
Uniqueness
2-Bromo-4-(chloromethyl)-5-methylpyridine is unique due to the simultaneous presence of bromine and chlorine substituents on the pyridine ring, which imparts distinct reactivity patterns compared to its analogs. This dual substitution allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-bromo-4-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-4-10-7(8)2-6(5)3-9/h2,4H,3H2,1H3 |
InChI Key |
DMUQWUMPBIMSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CCl)Br |
Origin of Product |
United States |
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